molecular formula C20H31N3 B4384905 3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine

3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine

Cat. No.: B4384905
M. Wt: 313.5 g/mol
InChI Key: AIUPDXWLSJSMSU-IJUHEHPCSA-N
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Description

3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine and pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine can be achieved through several synthetic routes. One common method involves the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . The reaction proceeds via a Michael addition followed by cyclization and aromatization to form the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents such as glacial acetic acid or methanol, and the reactions are often carried out at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions may introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features. The pathways involved can include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine is unique due to its combination of multiple heterocyclic rings and the presence of a butenyl side chain.

Properties

IUPAC Name

3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3/c1-3-17(2)14-23-12-8-20(16-23)19-6-10-22(11-7-19)15-18-5-4-9-21-13-18/h3-5,9,13,19-20H,6-8,10-12,14-16H2,1-2H3/b17-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUPDXWLSJSMSU-IJUHEHPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCC(C1)C2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCC(C1)C2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine
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3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine
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3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine
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3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine
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3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine
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3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine

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